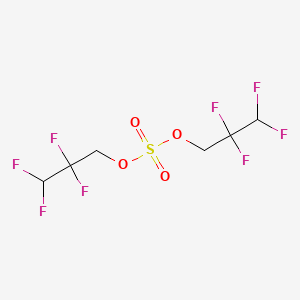

Bis(2,2,3,3-tetrafluoropropyl) sulphate

Description

Contextualization of Sulphate Esters in Contemporary Chemical Science

Sulphate esters, characterized by a central sulphate group covalently linked to two organic residues, are versatile compounds. Simple dialkyl sulphates, such as dimethyl sulphate, are well-established as powerful alkylating agents in organic synthesis. nih.govresearchgate.net The sulphate moiety can act as an effective leaving group, facilitating a variety of nucleophilic substitution reactions. nih.gov In the broader context of contemporary chemical science, the reactivity and stability of sulphate esters are being fine-tuned through the introduction of various functional groups, including fluorine, to modulate their properties for specific applications.

Significance of Per- and Polyfluorinated Alkyl Chains in Molecular Design

The incorporation of per- and polyfluorinated alkyl chains into molecular design has a profound impact on the properties of the resulting compounds. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to enhanced thermal and chemical stability. Furthermore, the presence of fluorinated segments can induce unique electronic effects, alter solubility characteristics, and influence intermolecular interactions. In the realm of materials science, particularly in the development of advanced electrolytes for lithium-ion batteries, fluorinated solvents and additives are explored for their ability to form stable solid-electrolyte interphases (SEI), improve cycling performance, and enhance safety. nih.govnih.gov Fluorinated compounds are also investigated for their potential as low-global-warming-potential refrigerants, specialized solvents, and components in high-performance coatings. chemimpex.com

Research Trajectories for Bis(2,2,3,3-tetrafluoropropyl) sulphate within Specialized Chemical Disciplines

While direct and extensive research on this compound is not widely available in published literature, its molecular structure suggests several potential research trajectories in specialized chemical disciplines. Based on the known properties of analogous fluorinated compounds and sulphate esters, this molecule is a candidate for investigation in the following areas:

Advanced Electrolyte Formulations: The presence of the tetrafluoropropyl chains suggests that it could be explored as a co-solvent or additive in electrolytes for electrochemical devices. energy.gov Fluorinated ethers with similar structures, such as 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE), are used in lithium-ion and lithium-sulfur batteries to enhance performance. researchgate.net The sulphate core could influence ion mobility and SEI formation.

Specialty Solvents and Lubricants: The combination of a polar sulphate group and hydrophobic/lipophobic fluorinated alkyl chains could result in unique solvent properties, potentially for dissolving specific polymers or as a medium for specialized chemical reactions.

Organic Synthesis: By analogy to other dialkyl sulphates, this compound could potentially serve as a source for the 2,2,3,3-tetrafluoropropyl group in organic synthesis, although its reactivity would need to be systematically studied.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H6F8O4S |

| Molecular Weight | 326.16 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

For context, the properties of a structurally similar, but distinct, compound, Bis(2,2,3,3-tetrafluoropropyl) ether, are provided below. It is important to note that the central sulphate group in the target compound will significantly influence its properties compared to the ether linkage.

Properties of Bis(2,2,3,3-tetrafluoropropyl) ether:

| Property | Value |

| Molecular Formula | C6H6F8O |

| Molecular Weight | 246.10 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

Data sourced from PubChem. nih.gov

Synthesis and Characterization

Specific, documented methods for the synthesis of this compound are not detailed in readily accessible scientific literature. However, general methods for the synthesis of dialkyl sulphates could potentially be adapted. A plausible, though unconfirmed, synthetic route could involve the reaction of 2,2,3,3-tetrafluoropropanol with a suitable sulphating agent, such as sulfuryl chloride, in the presence of a base.

The characterization of the resulting compound would likely involve standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for confirming the structure, showing the characteristic signals for the tetrafluoropropyl groups.

Infrared (IR) Spectroscopy: The presence of the sulphate group would be indicated by strong absorption bands in the characteristic regions for S=O and S-O stretching vibrations.

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Potential Applications and Research Directions

Given the limited direct research on this compound, its applications remain largely speculative but can be inferred from the properties of related compounds.

Electrolyte Component: The most promising area of investigation appears to be its use in electrolytes for batteries. Fluorinated solvents are known to improve the performance of lithium-ion batteries, particularly at low temperatures. energy.gov The sulphate group, combined with the fluorinated alkyl chains, could contribute to the formation of a stable SEI layer on electrode surfaces, potentially improving cycle life and safety. nih.gov

Fluorinated Building Block: In organic synthesis, this compound could potentially act as a reagent to introduce the 2,2,3,3-tetrafluoropropyl moiety into other molecules. However, its reactivity and efficacy for this purpose would require thorough investigation.

Specialty Fluids: The unique combination of a polar core and fluorinated chains suggests potential use as a specialty hydraulic fluid, heat transfer fluid, or lubricant, particularly in applications requiring high thermal and chemical stability.

Further research is necessary to synthesize and characterize this compound and to experimentally validate these potential applications.

Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,3,3-tetrafluoropropyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O4S/c7-3(8)5(11,12)1-17-19(15,16)18-2-6(13,14)4(9)10/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNNKSVRTCALAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OS(=O)(=O)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Bis 2,2,3,3 Tetrafluoropropyl Sulphate

Established Synthetic Routes to Fluorinated Alkyl Sulphates

The synthesis of fluorinated alkyl sulphates, including Bis(2,2,3,3-tetrafluoropropyl) sulphate, primarily relies on adapting classical methods of sulphate ester formation to accommodate the unique properties of fluorinated alcohols.

Nucleophilic Substitution Approaches Utilizing Sulphuric Acid Derivatives

A primary and effective route for synthesizing dialkyl sulphates involves the reaction of an alcohol with a suitable sulphuric acid derivative, such as sulfuryl chloride (SO₂Cl₂) or sulfuryl fluoride (B91410) (SO₂F₂). For fluorinated alcohols, sulfuryl fluoride is a particularly relevant reagent. The reaction proceeds via a two-step nucleophilic substitution mechanism where the alcohol displaces the halide groups on the sulfuryl core.

The general reaction can be represented as: 2 R-OH + SO₂X₂ → (R-O)₂SO₂ + 2 HX (where R is an alkyl group and X is a halide)

In the context of fluorinated compounds, studies have demonstrated the synthesis of polyfluoroalkyl fluorosulfates by reacting polyfluoro alcohols with sulfuryl fluoride. researchgate.net A significant development in this area is the one-pot synthesis of bis(1,1-dihydrofluoroalkyl) sulfates. This method involves bubbling sulfuryl fluoride through a solution containing the corresponding alcohol and a base. rsc.org The reaction is believed to proceed through a fluorosulfate (B1228806) intermediate (R-OSO₂F), which is then attacked by a second molecule of the alcohol to form the symmetrical dialkyl sulphate. rsc.org This methodology is directly applicable to the synthesis of this compound from 2,2,3,3-tetrafluoropropan-1-ol.

Table 1: Nucleophilic Substitution for Fluorinated Sulphate Synthesis

| Alcohol Reactant | Sulphuric Acid Derivative | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,1-dihydrofluoroalcohols (e.g., CF₃CH₂OH) | Sulfuryl Fluoride (SO₂F₂) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Bis(1,1-dihydrofluoroalkyl) sulfates (e.g., Bis(trifluoroethyl) sulfate) | rsc.org |

| Polyfluoro alcohols (e.g., (CF₃)₂CHOH) | Sulfuryl Fluoride (SO₂F₂) or Sulfuryl Chloride Fluoride (SO₂ClF) | Not specified | Polyfluoroalkyl fluorosulfates (e.g., (CF₃)₂CHOSO₂F) | researchgate.net |

| 2,2,3,3-Tetrafluoropropan-1-ol | Sulfuryl Fluoride (SO₂F₂) | Organic Base (e.g., DBU, Triethylamine) | This compound | Inferred |

Transesterification Processes and Analogous Synthetic Strategies

Transesterification offers an alternative, halide-free pathway for the synthesis of alkyl sulphates. This method typically involves the reaction of a simple dialkyl sulphate, such as dimethyl sulphate or diethyl sulphate, with a higher-boiling alcohol. The equilibrium is driven forward by removing the lower-boiling alcohol byproduct (methanol or ethanol). rsc.org

This approach has been successfully applied to create a variety of long-chain and functionalized alkylsulphate ionic liquids in a solvent-free manner. rsc.org While direct examples of this method for producing this compound are not prominent in the literature, the principles are applicable. The reaction would involve treating a simple alkyl sulphate with 2,2,3,3-tetrafluoropropan-1-ol, likely catalyzed by a base. Analogous research on the transesterification of dialkyl carbonates with fluorine-containing alcohols has shown that such reactions are feasible, yielding mixtures of the desired symmetrical and unsymmetrical products. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is key to optimizing the synthesis of this compound. This involves studying the reaction's speed, energy changes, and the transient species formed during the conversion of reactants to products.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The kinetics of sulphate esterification are significantly influenced by the electronic properties of the alcohol. The presence of four electron-withdrawing fluorine atoms in 2,2,3,3-tetrafluoropropan-1-ol reduces the nucleophilicity of the hydroxyl oxygen, likely slowing the reaction rate compared to non-fluorinated analogues. Kinetic studies on the oxidation of various alkyl sulfates and sulfonates have quantified the strong electron-withdrawing nature of sulfur functional groups, which deactivates the molecule towards certain reactions. acs.org This deactivating effect is also relevant in the formation reaction, where the electron-withdrawing fluorinated alkyl group influences the reactivity of the alcohol.

Thermodynamic data for the formation of fluorinated sulphates is scarce. However, general thermodynamic principles of chemical equilibrium apply. jeeadv.ac.in The formation of the strong S-O bond is a major driving force for the reaction. Density Functional Theory (DFT) calculations on related systems, such as the sulfur fluoride exchange (SuFEx) process, have been used to determine activation enthalpies (ΔH‡), providing insight into the energy barriers of these reactions. For the exchange between phenyl fluorosulfate and a fluoride salt, the calculated activation enthalpy was found to be 11.3 kcal mol⁻¹. nih.gov Such computational methods could be applied to model the formation of this compound and predict its thermodynamic parameters.

Table 2: Thermodynamic and Kinetic Parameters for Related Sulphate Reactions

| Process | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Sulfur Fluoride Exchange (Phenyl fluorosulfate + F⁻) | Activation Enthalpy (ΔH‡calc) | 11.3 kcal mol⁻¹ | Energy barrier for a related S-F bond reaction. | nih.gov |

| H-abstraction from Methyl Sulfate (B86663) (MS) by SO₄•- | Bond Dissociation Energy (BDE) | 418 kJ mol⁻¹ | Indicates the strength of C-H bonds adjacent to the sulphate group. | acs.org |

| H-abstraction from Methyl Sulfonate (MSA) by SO₄•- | Bond Dissociation Energy (BDE) | 436 kJ mol⁻¹ | Shows the increased C-H bond strength due to the sulfonate group's electron-withdrawing effect. | acs.org |

Identification of Intermediate Species and Transition States

The formation of this compound from a sulfuryl halide is believed to proceed through a stepwise mechanism involving distinct intermediates and transition states.

Formation of the Fluorosulfate Intermediate : The first step is the nucleophilic attack of one molecule of 2,2,3,3-tetrafluoropropan-1-ol on the sulfuryl halide (e.g., SO₂F₂). This forms a tetrahedral intermediate which then collapses to release a halide ion, yielding a 2,2,3,3-tetrafluoropropyl fluorosulfate intermediate (CF₂HCF₂CH₂OSO₂F). This type of intermediate is a key feature in reactions mediated by sulfuryl fluoride. rsc.org

Formation of the Final Product : A second molecule of the alcohol (or its corresponding alkoxide, if a base is used) then attacks the sulfur atom of the fluorosulfate intermediate. This second nucleophilic substitution reaction proceeds through another tetrahedral transition state. nih.gov Subsequent loss of the remaining fluoride ion yields the final product, this compound.

Computational studies on similar sulfur(VI) fluoride exchange reactions have successfully modeled the geometry of the transition states involved, which are typically trigonal bipyramidal or related structures around the central sulfur atom. nih.gov

Derivatization and Functionalization of this compound

Dialkyl sulphates are potent alkylating agents, and this compound is expected to serve as a reagent for introducing the 2,2,3,3-tetrafluoropropyl group onto various nucleophiles. The electron-withdrawing nature of the fluorinated alkyl chains makes the methylene (B1212753) carbon adjacent to the oxygen highly electrophilic and an excellent leaving group.

Research on the reactivity of in situ-generated bis(trifluoroethyl) sulfate has shown it to be a highly effective and chemoselective reagent for the 1,1-dihydrofluoroalkylation of thiols. rsc.org It reacts readily with thiols to form trifluoroethyl sulfides in high yields, even in the presence of other unprotected nucleophiles like alcohols, amines, and carboxylic acids. rsc.org This high selectivity for soft nucleophiles like thiols is a characteristic feature. It is therefore anticipated that this compound would exhibit similar reactivity, acting as an efficient 2,2,3,3-tetrafluoropropylating agent for thiols and other soft nucleophiles.

Other potential functionalization reactions include hydrolysis back to the parent alcohol and sulphuric acid, or reaction with other nucleophiles such as amines and alkoxides to form sulfamates and dialkyl sulfates, respectively. researchgate.net

Table 3: Potential Functionalization Reactions

| Nucleophile | Reaction Type | Product Type | Expected Reactivity | Reference |

|---|---|---|---|---|

| Thiol (R-SH) | Alkylation | 2,2,3,3-Tetrafluoropropyl sulfide (B99878) (R-S-CH₂CF₂CF₂H) | High and Chemoselective | rsc.org |

| Water (H₂O) | Hydrolysis | 2,2,3,3-Tetrafluoropropan-1-ol + H₂SO₄ | Likely under acidic or basic conditions | researchgate.net |

| Amine (R-NH₂) | Alkylation / Sulfamoylation | N-alkylated amine or Sulfamate | Moderate to High | researchgate.net |

| Alcohol / Alkoxide (R-OH / R-O⁻) | Alkylation / Transesterification | Unsymmetrical Sulphate / Ether | Moderate | researchgate.net |

Chemical Transformations of the Sulphate Moiety

The sulphate group in this compound serves as an excellent leaving group, making the compound a potent alkylating agent. The electron-withdrawing nature of the fluorinated alkyl chains further enhances the electrophilicity of the α-carbon atoms.

This reactivity allows for a variety of nucleophilic substitution reactions, where the 2,2,3,3-tetrafluoropropyl group is transferred to a nucleophile. The general mechanism involves the attack of the nucleophile on one of the α-carbons of the sulphate ester, leading to the displacement of the this compound anion, which is a stable leaving group.

Dialkyl sulphates are known to be effective alkylating agents for a wide range of nucleophiles, including halides, cyanides, azides, and various oxygen, nitrogen, and sulfur-containing compounds. nih.gov Fluorinated dialkyl sulphates, in particular, have shown high reactivity.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product |

| R-O⁻ (Alkoxide) | R-O-CH₂CF₂CF₂H |

| R-S⁻ (Thiolate) | R-S-CH₂CF₂CF₂H |

| CN⁻ (Cyanide) | N≡C-CH₂CF₂CF₂H |

| N₃⁻ (Azide) | N₃-CH₂CF₂CF₂H |

| R₂NH (Amine) | R₂N⁺H-CH₂CF₂CF₂H |

Modifications of the Fluorinated Alkyl Chains

The high stability of the carbon-fluorine bond generally renders the fluorinated alkyl chains of this compound relatively inert to many chemical transformations. However, under specific conditions, modifications can be achieved.

One potential reaction is dehydrofluorination. The presence of hydrogen atoms on the carbon adjacent to the difluoromethylene groups (at the 3-position) allows for the elimination of hydrogen fluoride (HF) under basic conditions to introduce unsaturation. This reaction is a common method for the synthesis of fluoroalkenes. For instance, the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) to 1,3,3,3-tetrafluoropropene is a known industrial process. researchgate.net A similar transformation could potentially be induced in the 2,2,3,3-tetrafluoropropyl chains of the sulphate ester, although the reactivity would be influenced by the presence of the sulphate group.

Table 3: Potential Modification of the Fluorinated Alkyl Chain

| Reagent | Reaction Type | Potential Product Moiety |

| Strong Base (e.g., KOH, NaH) | Dehydrofluorination | -O-SO₂-O-CH₂CF=CFH |

It is important to note that the conditions required for such modifications might also lead to reactions at the sulphate moiety, necessitating careful control of the reaction parameters to achieve selective transformation.

Advanced Characterization Techniques for Structural Elucidation and Intermolecular Interactions

Spectroscopic Methods for Molecular Structure and Bonding

Spectroscopic techniques are indispensable for elucidating the molecular structure and understanding the nature of chemical bonding within a molecule like Bis(2,2,3,3-tetrafluoropropyl) sulphate. These methods provide detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and the vibrational modes of functional groups.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For a fluorinated compound such as this compound, both ¹⁹F and ¹⁷O NMR would yield critical data.

Elucidation of Fluorine Environments via ¹⁹F NMR

¹⁹F NMR spectroscopy is highly sensitive and provides a wide chemical shift range, making it an excellent method for distinguishing between different fluorine environments within a molecule. In this compound, the fluorine atoms are located on the propyl chains. The tetrafluoropropyl group (CHF₂-CF₂-CH₂-) contains two distinct fluorine environments: the -CF₂- group adjacent to the methylene (B1212753) group and the terminal -CHF₂ group.

This structural arrangement would be expected to produce two distinct signals in the ¹⁹F NMR spectrum. The coupling between the fluorine nuclei and the adjacent protons would lead to characteristic splitting patterns, providing further confirmation of the structure. The chemical shifts would be indicative of the electron density around the fluorine atoms, influenced by the electronegative sulphate group.

Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Environment | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern |

|---|---|---|

| -CF₂- | -110 to -130 | Triplet (due to coupling with adjacent -CH₂-) |

| -CHF₂ | -135 to -150 | Doublet of triplets (due to coupling with geminal -H and adjacent -CF₂-) |

Note: This table is hypothetical and based on general principles of ¹⁹F NMR spectroscopy. Actual values would need to be determined experimentally.

Analysis of Oxygen Coordination using ¹⁷O NMR

¹⁷O NMR spectroscopy, although challenged by the low natural abundance of the ¹⁷O isotope and signal broadening, can provide direct insight into the electronic environment of the oxygen atoms. In this compound, there are two types of oxygen atoms: the two bridging oxygen atoms linking the propyl chains to the sulfur atom (S-O-C) and the two terminal oxygen atoms double-bonded to the sulfur atom (S=O).

These two distinct oxygen environments would be expected to resonate at different chemical shifts in the ¹⁷O NMR spectrum. The chemical shift values would be sensitive to the nature of the bonding and the coordination around the sulfur atom, offering valuable information about the electronic structure of the sulphate core.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing information about molecular structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopic Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-F, C-H, S=O, and S-O-C functional groups. The strong electronegativity of the fluorine atoms would influence the vibrational frequencies of the adjacent C-H and C-C bonds. The symmetric and asymmetric stretching vibrations of the S=O groups would appear as strong bands in the spectrum, characteristic of sulphate esters.

Expected Key FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H stretching | 2900 - 3000 |

| S=O stretching (asymmetric) | 1350 - 1450 |

| S=O stretching (symmetric) | 1150 - 1250 |

| C-F stretching | 1000 - 1400 |

| S-O-C stretching | 950 - 1100 |

Note: This table is based on typical vibrational frequencies for these functional groups and is for illustrative purposes.

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing symmetric vibrations and non-polar bonds. The Raman spectrum of this compound would also be expected to show bands corresponding to the vibrational modes of the C-F, C-H, S=O, and S-O-C groups. The symmetric stretching of the S=O bonds, for instance, would likely produce a strong and characteristic Raman signal.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry serves as a cornerstone analytical technique for the unambiguous confirmation of the molecular structure and the rigorous assessment of purity for this compound. This powerful method provides a direct measurement of the molecular weight of the compound, offering definitive evidence of its chemical identity. Furthermore, by scrutinizing the mass spectrum for the presence of ions at other mass-to-charge ratios, the purity of the sample can be meticulously evaluated.

High-resolution mass spectrometry (HRMS) is particularly adept at this, capable of providing highly accurate mass measurements. numberanalytics.com This precision allows for the determination of the elemental composition of the parent ion, further corroborating the structure of this compound. numberanalytics.com Tandem mass spectrometry (MS/MS) can also be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure, offering further confirmation of its identity and the arrangement of its constituent atoms. numberanalytics.com

In the context of purity assessment, mass spectrometry can detect and identify trace impurities that may be present in the sample. These impurities could include unreacted starting materials, byproducts from the synthesis, or degradation products. The high sensitivity of modern mass spectrometers allows for the detection of these impurities even at very low concentrations.

Table 1: Illustrative Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C6H6F8O4S |

| Calculated Monoisotopic Mass | 358.9778 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (m/z) | 357.9705 [M-H]⁻ |

Note: The data presented in this table is hypothetical and serves as an example of typical results obtained from mass spectrometric analysis.

Surface and Interfacial Analysis for Material Science Applications

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for probing the elemental composition and chemical states of this compound, particularly when it is incorporated into materials or forms thin films. By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS provides a quantitative analysis of the elements present on the surface, typically within the top 5-10 nanometers.

For this compound, XPS would be expected to detect the presence of carbon (C), oxygen (O), fluorine (F), and sulfur (S). High-resolution scans of the individual elemental regions can provide detailed information about the chemical environment of each element. For instance, the C 1s spectrum would exhibit multiple peaks corresponding to the different carbon environments within the molecule, such as C-H, C-F, and C-O bonds. The highly electronegative fluorine atoms will cause a significant shift to higher binding energies for the adjacent carbon atoms. osti.gov

Similarly, the S 2p spectrum would provide information about the oxidation state of the sulfur atom. For a sulphate group, the S 2p peak would be expected at a high binding energy, typically around 169 eV, indicative of a +6 oxidation state. thermofisher.com The F 1s spectrum is also characteristic and would confirm the presence of C-F bonds. While fluorine can induce large chemical shifts in other elements, the shifts within the F 1s peak for different organic fluorine environments are generally small. thermofisher.com

Table 2: Anticipated XPS Binding Energies for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

| Carbon | C 1s | C-H | ~285.0 |

| C-O | ~286.5 | ||

| CF2 | ~291.0 | ||

| CHF | ~288.5 | ||

| Oxygen | O 1s | S-O | ~532.5 |

| C-O | ~533.5 | ||

| Fluorine | F 1s | C-F | ~689.0 |

| Sulfur | S 2p | R-O-SO2-O-R | ~169.0 |

Note: The binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration. The data is illustrative.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Ultrafine Interphase Structures

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that can be utilized to investigate the role of this compound in the formation of ultrafine interphase structures in various materials science applications. This technique is particularly valuable for visualizing nanoscale morphologies and distributions of components within a matrix, which is crucial for understanding how additives like fluorinated compounds influence material properties. researchgate.netucsd.edu

In the context of materials science, fluorinated compounds are known to form distinct interphases that can significantly impact performance. researchgate.netucsd.edu For example, in battery technology, fluorinated additives in the electrolyte can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. researchgate.net Cryo-TEM could be employed to directly visualize the morphology and thickness of such an interphase formed in the presence of this compound. By flash-freezing the sample in a vitreous, ice-like state, the native structure of the interphase can be preserved for high-resolution imaging. moleculardimensions.comescholarship.org

Chromatographic and Other Analytical Separations

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be particularly useful for analyzing any volatile impurities or degradation products that may be present. While the sulphate itself is likely to have low volatility, precursor molecules or byproducts from its synthesis, such as 2,2,3,3-tetrafluoropropanol, could be readily analyzed by this technique.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. jeol.com For fluorinated compounds, the fragmentation patterns can be complex but also highly characteristic. nist.gov

A typical GC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. The mass spectrometer continuously acquires data, generating a chromatogram that shows the separated compounds as peaks.

Table 3: Hypothetical GC-MS Parameters for Analysis of Volatile Species Related to this compound

| Parameter | Value |

| GC Column | DB-5ms (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-500 |

Note: This table provides an example of typical GC-MS parameters and may need to be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile compounds in liquid mixtures. mdpi.com It is an ideal tool for monitoring the progress of the synthesis of this compound and for analyzing the composition of the final reaction mixture. rsc.org

In a typical HPLC analysis, the reaction mixture is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are then separated as they pass through a column packed with a stationary phase, driven by a liquid mobile phase under high pressure. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. mdpi.com For the analysis of fluorinated and sulfated compounds, reversed-phase HPLC with a C18 or a fluorinated stationary phase is often employed. chromatographyonline.com

By coupling the HPLC system to a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer (LC-MS), the separated components can be detected and quantified. nih.gov This allows for the determination of the concentration of the starting materials, intermediates, the desired product, and any byproducts in the reaction mixture over time. This information is invaluable for optimizing reaction conditions and for ensuring the purity of the final product. oup.com

Table 4: Illustrative HPLC Method for the Analysis of a this compound Reaction Mixture

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer (ESI) |

Note: This table outlines a general HPLC method that would likely require optimization for the specific reaction being monitored.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Simulations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netnih.gov These simulations solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which governs the molecule's structure, stability, and reactivity.

Prediction of Molecular Conformations and Energetics

For a flexible molecule like Bis(2,2,3,3-tetrafluoropropyl) sulphate, numerous spatial arrangements of its atoms, or conformations, are possible. QM calculations can predict the geometry of these conformers and determine their relative energies. researchgate.net By identifying the lowest energy conformations, researchers can understand the molecule's preferred shapes. This process involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For similar compounds, such as bis(trifluoromethyl) sulfone, quantum mechanical calculations have been used to identify the existence of different conformers and study their stability. researchgate.net

Table 1: Hypothetical Conformational Analysis Data for this compound (Note: This table is illustrative and not based on published experimental or computational data for the specific compound.)

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| Gauche | B3LYP/6-311G(d,p) | 0.0 | ~60 |

| Anti | B3LYP/6-311G(d,p) | 5.2 | ~180 |

| Eclipsed | B3LYP/6-311G(d,p) | 15.8 | ~0 |

Analysis of Reaction Pathways and Transition States

QM methods are invaluable for mapping out potential chemical reactions at the molecular level. researchgate.net By calculating the energy of the system along a reaction coordinate, scientists can identify the minimum energy path from reactants to products. The highest point on this path is the transition state, a short-lived, high-energy species that represents the energetic barrier to the reaction. researchgate.net The structure and energy of the transition state are crucial for determining reaction rates and mechanisms. For example, studies on the hydrolysis of related sulfur-containing compounds have used ab initio and DFT methods to locate transition state structures and estimate kinetic rate constants for various reaction pathways. researchgate.net

Molecular Dynamics Simulations for Condensed Phase Behavior

While QM is excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to understand the behavior of large ensembles of molecules, such as in liquids or solutions. MD simulates the movement of atoms and molecules over time based on classical mechanics, allowing for the study of bulk properties.

Investigation of Solvation Dynamics and Ion Association

The behavior of this compound in a solvent is critical for many of its potential applications. MD simulations can model how solvent molecules arrange themselves around the solute (solvation) and how dissolved ions might associate with it. These simulations provide insights into solubility, diffusion, and the microscopic structure of the solution. Computational studies on electrolytes containing fluorinated ethers, which share structural similarities with the title compound, have been used to understand the diffusion mechanism of electrolyte components and ion clustering. researchgate.net

Modeling of Interfacial Phenomena and Film Formation

MD simulations are also well-suited to investigate how molecules behave at interfaces, such as the boundary between a liquid and a solid surface. This is particularly relevant for applications where this compound might be used to form protective films or coatings. Simulations can reveal how the molecules orient themselves at the surface, the density profile of the film, and the interactions that stabilize the interface.

Structure-Property Relationship Analysis from Computational Data

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. By systematically analyzing the data generated from QM and MD simulations for a series of related compounds, researchers can develop predictive models. For instance, calculated properties like molecular volume, surface area, and electronic descriptors can be correlated with experimentally observed properties like boiling point or reactivity. This approach, often referred to as Quantitative Structure-Property Relationship (QSPR), can accelerate the design of new molecules with desired characteristics.

Applications in Advanced Materials Engineering

Electrolyte Components for Electrochemical Energy Storage Systems

The use of fluorinated molecules as electrolyte components in lithium-ion and other advanced battery systems is a key area of investigation. These compounds are often explored for their ability to enhance safety and performance. While direct studies on Bis(2,2,3,3-tetrafluoropropyl) sulphate are not available, the extensive research on analogous fluorinated ethers and carbonates provides a framework for understanding the potential, yet unconfirmed, roles of this specific sulphate compound.

Role in Solvation Structure Modulation in Battery Electrolytes

The solvation structure of the electrolyte, which describes the arrangement of solvent molecules around the lithium ions, is crucial for battery performance. Fluorinated solvents can modulate this structure, influencing ion transport and interfacial reactions. There is currently no specific research detailing how this compound influences the solvation structure in battery electrolytes.

Influence on Solid-Electrolyte Interphase (SEI) and Cathode-Electrolyte Interphase (CEI) Formation

The formation of a stable Solid-Electrolyte Interphase (SEI) on the anode and a Cathode-Electrolyte Interphase (CEI) on the cathode is critical for the longevity and safety of batteries. Fluorinated electrolyte components are known to participate in the formation of these layers, often leading to more robust and protective interfaces. However, the specific contribution of this compound to SEI and CEI formation has not been reported in the available scientific literature.

Impact on Electrochemical Stability Window and Interfacial Reactions

A wide electrochemical stability window (ESW) is essential for high-voltage battery applications. Fluorination of electrolyte solvents can significantly widen the ESW. While it is hypothesized that the electron-withdrawing nature of the fluoroalkyl groups in this compound would lead to high anodic stability, specific experimental data on its ESW and its effect on interfacial reactions are not available.

Strategies for Polysulfide Shuttle Inhibition in Lithium-Sulphur Systems

In lithium-sulphur (Li-S) batteries, the "polysulfide shuttle" effect is a major cause of capacity fade. Fluorinated ethers have been investigated as co-solvents to mitigate this issue by reducing the solubility of lithium polysulfides. The potential of this compound to act in a similar capacity is a plausible area for future research, but current literature does not provide evidence of its use in this application.

Performance as a Diluent in Localized High-Concentration Electrolytes

Localized high-concentration electrolytes (LHCEs) are a promising class of electrolytes that combine the benefits of high salt concentration with low viscosity through the use of a diluent. Fluorinated compounds are often used as diluents due to their poor salt-solvating ability and high stability. The suitability of this compound as a diluent in LHCEs has not been explored in published research.

Polymer Science and Engineering Applications

The incorporation of fluorinated monomers into polymers can lead to materials with desirable properties such as chemical resistance, low surface energy, and thermal stability. There is no available information in the scientific literature regarding the use of this compound in polymer science and engineering, either as a monomer, an additive, or in another capacity.

Integration into Fluorinated Polymer Architectures

Theoretically, the sulphate group could be chemically modified or cleaved to allow for polymerization. For instance, if the sulphate ester linkages were to be hydrolyzed, it would yield 2,2,3,3-tetrafluoropropanol, a molecule that can be further functionalized into polymerizable monomers. However, this represents an indirect pathway.

Influence on Polymerization Mechanisms and Reaction Control

The potential influence of this compound on polymerization mechanisms is largely speculative at this time. Given its structure, it is unlikely to act as a conventional radical or ionic initiator. However, its properties as a fluorinated compound could allow it to serve as a reactive surfactant or emulsifier in emulsion polymerization processes. In such a role, it would aid in the stabilization of monomer droplets and growing polymer particles, thereby influencing the reaction kinetics and the final molecular weight distribution of the polymer. The high electronegativity of the fluorine atoms could also affect the reactivity of any adjacent functional groups, potentially offering a degree of control over the polymerization process.

Modulation of Polymer Colloidal and Morphological Properties

Should this compound be employed as a surfactant in emulsion polymerization, it would be expected to have a significant impact on the colloidal and morphological properties of the resulting polymer. The size and stability of the polymer latex particles are heavily dependent on the nature of the surfactant used. A fluorinated surfactant like this compound could lead to the formation of highly stable, monodisperse polymer colloids due to the unique properties of the fluorous phase. Furthermore, if incorporated into the polymer structure, the bulky and rigid tetrafluoropropyl groups could influence the polymer's chain packing and crystallinity, thereby modulating its macroscopic properties such as mechanical strength, optical clarity, and gas permeability.

Development of Specialized Functional Fluids

The application of fluorinated compounds in the development of specialized functional fluids is a well-established field.

Formulation as Heat Transfer Fluids

Fluorinated compounds are known for their excellent thermal stability, wide operating temperature ranges, and non-flammable nature, making them suitable candidates for heat transfer fluids. While specific thermophysical data for this compound is not available, its structure suggests it would possess a high boiling point and good thermal stability. The presence of the sulphate group might influence its viscosity and compatibility with other materials in a heat transfer system.

Table 1: Hypothetical Thermophysical Properties of this compound Compared to a Known Fluorinated Heat Transfer Fluid

| Property | This compound (Estimated) | Perfluoro-compound (Typical Values) |

|---|---|---|

| Molecular Weight ( g/mol ) | 326.16 | Varies |

| Boiling Point (°C) | > 200 | 50 - 250 |

| Density (g/cm³) | > 1.5 | 1.6 - 1.9 |

| Thermal Conductivity (W/m·K) | ~ 0.06 | 0.05 - 0.07 |

Role as Intermediates in Complex Organic Synthesis

This compound can be considered a potential intermediate in complex organic synthesis, primarily as a source of the 2,2,3,3-tetrafluoropropyl group. The sulphate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of the tetrafluoropropyl moiety onto various molecular scaffolds. This could be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the incorporation of fluorine is desired to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

For example, reaction with a suitable nucleophile (Nu⁻) could proceed as follows:

(CF₃CF₂CH₂)₂SO₄ + 2 Nu⁻ → 2 CF₃CF₂CH₂-Nu + SO₄²⁻

This reaction would provide a pathway to a range of 2,2,3,3-tetrafluoropropyl-containing compounds.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Environmental and Abiotic Transformation Studies

Abiotic Degradation Pathways and Mechanisms

Hydrolytic Stability and Decomposition Products

No specific studies on the hydrolytic stability of Bis(2,2,3,3-tetrafluoropropyl) sulphate were found. Research into how this compound reacts with water and the nature of its potential decomposition products under various environmental pH and temperature conditions is not publicly available.

Photo-oxidative Pathways and Environmental Fate

Similarly, there is a lack of information concerning the photo-oxidative degradation of this compound. The pathways by which it might be transformed in the atmosphere or surface waters through reactions with sunlight and oxidative species have not been documented in the available literature.

Transformation Product Identification and Characterization

Without studies on its degradation, the transformation products of this compound remain unidentified and uncharacterized. The environmental fate of a chemical is critically linked to the nature of its daughter compounds, which can be more or less mobile and toxic than the parent compound.

Methodologies for Environmental Monitoring and Analysis of Fluorinated Sulphates

While general analytical methods exist for a wide range of fluorinated compounds, such as various per- and polyfluoroalkyl substances (PFAS), specific methodologies optimized for the detection and quantification of this compound in environmental matrices like water, soil, or air have not been described in the accessible scientific literature. slu.senih.gov The development of such methods is a prerequisite for understanding its potential distribution and persistence in the environment. tudelft.nl

The absence of dedicated research on this compound highlights a knowledge gap in the broader field of fluorinated compound chemistry and environmental science. Further research is necessary to elucidate the environmental behavior and potential impacts of this specific substance.

Q & A

Q. How can researchers optimize the synthesis of Bis(2,2,3,3-tetrafluoropropyl) sulphate to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on step-wise esterification between 2,2,3,3-tetrafluoropropanol and sulphuric acid derivatives. Key parameters include:

- Stoichiometric control : Maintain a 2:1 molar ratio of fluorinated alcohol to sulphuric acid precursor to minimize side reactions.

- Catalysts : Use dehydrating agents (e.g., H₂SO₄ as both reactant and catalyst) or coupling agents like DCC (dicyclohexylcarbodiimide) for esterification efficiency.

- Temperature : Conduct reactions at 0–5°C to suppress thermal decomposition of fluorinated intermediates .

- Purification : Employ fractional distillation or preparative HPLC to isolate the product from unreacted alcohols or byproducts. Validate purity via ¹⁹F NMR and elemental analysis.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR to confirm proton environments (e.g., –CH₂– groups) and ¹⁹F NMR to resolve fluorine coupling patterns (e.g., –CF₂– groups). Compare chemical shifts with analogous fluoropropyl esters (δ ≈ -120 to -130 ppm for –CF₂–) .

- FTIR : Identify sulphate stretching vibrations (asymmetric S–O at ~1350–1450 cm⁻¹) and C–F bonds (1100–1250 cm⁻¹) .

- Mass Spectrometry (GC-MS/LC-MS) : Confirm molecular ion peaks and fragmentation patterns. For high-resolution validation, use HRMS with ESI or MALDI ionization.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile fluorinated intermediates.

- Waste Management : Collect acidic or fluorinated waste separately in designated containers. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the fluorinated alkyl chain in this compound influence its electrochemical stability in lithium-ion battery electrolytes?

Methodological Answer: Fluorinated alkyl groups enhance electrolyte stability via:

- Passivation Layer Formation : The sulphate group may decompose to form LiF-rich SEI layers on anodes, analogous to fluorinated ethers like TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether) .

- Oxidative Resistance : Fluorine’s electron-withdrawing effect stabilizes the sulphate moiety against high-voltage cathodes (>4.5 V vs. Li/Li⁺). Test via linear sweep voltammetry (LSV) at 0.1–5.0 V.

- Solvation Studies : Use Raman spectroscopy to analyze Li⁺ coordination with sulphate oxygens and compare with carbonate/ether-based electrolytes .

Q. What strategies can resolve contradictions in thermal stability data of fluorinated sulphate esters across different studies?

Methodological Answer:

- Controlled Thermogravimetric Analysis (TGA) : Conduct TGA under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. For example, fluorinated compounds often show higher stability in N₂ (decomposition >200°C) .

- Impurity Analysis : Use HPLC-MS to identify trace contaminants (e.g., residual alcohols or acidic byproducts) that accelerate decomposition.

- Computational Validation : Perform DFT calculations to compare bond dissociation energies (BDEs) of C–F vs. S–O bonds and predict degradation mechanisms.

Q. How can computational modeling predict the solvation behavior of this compound in high-concentration electrolyte systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model Li⁺/sulphate interactions using force fields (e.g., OPLS-AA) parameterized for fluorine. Analyze radial distribution functions (RDFs) to quantify Li⁺ coordination numbers.

- Density Functional Theory (DFT) : Calculate solvation free energies and identify preferential Li⁺ binding sites (e.g., sulphate oxygens vs. fluorinated alkyl chains). Compare with Raman/NMR data .

- Machine Learning : Train models on existing electrolyte datasets (e.g., from fluorinated ethers) to predict conductivity and viscosity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.